An In-Depth Technical Guide: Synthesis and Characterization of 2-Azaspiro[4.4]nonane-2-carboxamide
An In-Depth Technical Guide: Synthesis and Characterization of 2-Azaspiro[4.4]nonane-2-carboxamide
Abstract
Spirocyclic scaffolds are of paramount importance in modern medicinal chemistry, offering a pathway to escape the "flatland" of traditional aromatic structures.[1][2] Their inherent three-dimensionality and conformational rigidity can lead to compounds with enhanced target affinity, selectivity, and improved physicochemical properties.[3][4] The 2-azaspiro[4.4]nonane core, a rigid bicyclic system, represents a valuable building block for the development of novel therapeutics.[3] This guide provides a comprehensive, field-proven methodology for the synthesis and detailed analytical characterization of a key derivative: 2-Azaspiro[4.4]nonane-2-carboxamide. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing the causal logic behind experimental choices to ensure reproducibility and scientific integrity.
The Strategic Imperative for Spirocyclic Scaffolds in Drug Discovery
The pursuit of novel chemical entities with improved pharmacological profiles has driven a shift towards molecules with a higher fraction of sp³-hybridized carbons (Fsp³).[3] Spirocycles, which feature two rings fused at a single quaternary carbon, are archetypal examples of such structures.[4] This unique arrangement enforces a rigid, three-dimensional geometry, allowing for the precise projection of functional groups into the binding pockets of biological targets.[4]
The 2-azaspiro[4.4]nonane framework, containing a pyrrolidine ring fused to a cyclopentane, is particularly attractive. The secondary amine of the pyrrolidine serves as a versatile synthetic handle for further derivatization, enabling the exploration of broad chemical space in structure-activity relationship (SAR) studies.[3] The conversion of this amine to a carboxamide introduces a hydrogen bond donor and acceptor, significantly altering the polarity and interaction potential of the scaffold, making 2-Azaspiro[4.4]nonane-2-carboxamide a valuable intermediate for library synthesis.
A Validated Synthetic Pathway
The synthesis of 2-Azaspiro[4.4]nonane-2-carboxamide is logically approached in two principal stages: first, the construction of the core 2-Azaspiro[4.4]nonane amine, followed by its functionalization to the target carboxamide.
Caption: Overall synthetic workflow for 2-Azaspiro[4.4]nonane-2-carboxamide.
Stage I: Synthesis of the 2-Azaspiro[4.4]nonane Precursor
This multi-step synthesis is based on established organic chemistry principles, starting from the commercially available cyclopentanone.[5]
Protocol 2.1.1: Synthesis of Cyclopentylidene-bis(2-cyanoacetamide)
-
Rationale: This step utilizes a Knoevenagel condensation. Piperidine acts as a basic catalyst to deprotonate the acidic methylene group of cyanoacetamide, forming a nucleophile that attacks the cyclopentanone carbonyl. A second equivalent reacts to form the dinitrile product.
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add cyclopentanone (1.0 eq), cyanoacetamide (2.2 eq), and absolute ethanol.
-
Add piperidine (0.1 eq) as a catalyst.
-
Heat the mixture to reflux for 4-6 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).
-
Upon completion, cool the flask to room temperature to allow the product to precipitate.
-
Collect the white solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.[5]
-
Protocol 2.1.2: Hydrolysis and Decarboxylation to 2,2-Cyclopentanediacetic acid
-
Rationale: Acid-catalyzed hydrolysis converts the nitrile and amide functionalities to carboxylic acids. The gem-dicarboxylic acid intermediate is unstable under heat and undergoes decarboxylation to yield the more stable diacetic acid.
-
Procedure:
-
Suspend the dried product from the previous step in a 1:1 (v/v) mixture of concentrated sulfuric acid and water.[5]
-
Heat the mixture to reflux for 8-12 hours, until the evolution of CO₂ gas ceases.
-
Cool the reaction mixture in an ice bath to precipitate the diacid product.
-
Collect the solid by vacuum filtration, wash with cold water, and recrystallize from hot water for purification.[5]
-
Protocol 2.1.3: Reductive Cyclization to 2-Azaspiro[4.4]nonane
-
Rationale: This is a robust, albeit classical, approach. The diacid is first converted to a diacyl chloride, then to a diamide. The crucial step involves a powerful reducing agent, Lithium Aluminum Hydride (LAH), which reduces the amide carbonyls to methylenes, thereby forming the pyrrolidine ring of the spirocycle.
-
Procedure:
-
Amide Formation: Suspend 2,2-Cyclopentanediacetic acid (1.0 eq) in an inert solvent (e.g., dichloromethane) with a catalytic amount of DMF. Add oxalyl chloride (2.2 eq) dropwise at 0 °C. Stir for 2 hours at room temperature. Evaporate the solvent and excess reagent. Dissolve the resulting crude diacyl chloride in THF and add it dropwise to a cooled, concentrated solution of aqueous ammonia (excess). Stir for 1 hour, then extract the diamide product.
-
Reduction: Prepare a suspension of Lithium Aluminum Hydride (LAH, ~4.0 eq) in anhydrous THF in a flask under an inert atmosphere (N₂ or Ar).
-
Slowly add a solution of the diamide in anhydrous THF to the LAH suspension at a rate that maintains a gentle reflux.[5]
-
After the addition is complete, reflux the mixture for 12-18 hours.
-
Cool the reaction to 0 °C and carefully quench the excess LAH by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and finally more water (Fieser workup).
-
Filter the resulting aluminum salts and wash the filter cake thoroughly with THF.
-
Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude 2-Azaspiro[4.4]nonane by vacuum distillation.[5]
-
Stage II: Synthesis of 2-Azaspiro[4.4]nonane-2-carboxamide
-
Rationale: The secondary amine of the spirocycle is a potent nucleophile. It will readily attack an electrophilic carbamoylating agent. Trimethylsilyl isocyanate (TMS-NCO) in the presence of a catalytic amount of acid is an effective and safe choice. The TMS group is removed during aqueous workup, yielding the primary carboxamide.
-
Procedure:
-
Dissolve purified 2-Azaspiro[4.4]nonane (1.0 eq) in a suitable aprotic solvent such as acetonitrile or THF under a nitrogen atmosphere.
-
Add trimethylsilyl isocyanate (1.2 eq) to the solution.
-
Add a catalytic amount of trifluoroacetic acid (TFA, ~0.05 eq).
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Comprehensive Characterization and Data Validation
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized 2-Azaspiro[4.4]nonane-2-carboxamide.
Caption: Workflow for the analytical characterization of the final product.
Mass Spectrometry (MS)
-
Principle: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules, producing a protonated molecular ion [M+H]⁺ with minimal fragmentation.[6] High-resolution mass spectrometry (e.g., Q-TOF) provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition.
-
Expected Results:
-
Molecular Formula: C₉H₁₆N₂O
-
Molecular Weight: 168.24 g/mol
-
ESI-MS (+ve mode): A prominent peak corresponding to the protonated molecule [M+H]⁺.
-
High-Resolution MS (HRMS): The calculated exact mass for [C₉H₁₇N₂O]⁺ is 169.1335. The experimentally observed mass should be within a 5 ppm error margin of this value.
-
Infrared (IR) Spectroscopy
-
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrational frequencies of its bonds.[7] It is an excellent tool for identifying the presence of specific functional groups.[8]
-
Expected Absorption Bands: The spectrum should clearly confirm the conversion of the secondary amine to the primary amide.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Characteristics |
| Amide N-H | Stretch | ~3350 and ~3180 | Two distinct, medium-to-sharp peaks |
| Aliphatic C-H | Stretch | 2850 - 2960 | Strong, sharp peaks |
| Amide C=O | Stretch | ~1660 - 1680 | Very strong, sharp peak ("sword-like")[8] |
| Amide N-H | Bend | ~1640 | Medium intensity, often overlaps with C=O |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR gives data on the number of different types of protons, their chemical environment, and their connectivity, while ¹³C NMR reveals the number and types of carbon atoms.
-
Expected ¹H NMR Signals (in CDCl₃, ~400 MHz):
-
δ ~5.5-6.5 ppm: A broad singlet integrating to 2H, corresponding to the -NH₂ protons of the carboxamide.
-
δ ~3.2-3.5 ppm: A multiplet integrating to 2H, corresponding to the -CH₂- protons of the pyrrolidine ring adjacent to the nitrogen.
-
δ ~1.5-2.0 ppm: A complex series of overlapping multiplets integrating to 12H, corresponding to the remaining -CH₂- protons of the pyrrolidine and cyclopentane rings.
-
-
Expected ¹³C NMR Signals (in CDCl₃, ~100 MHz):
-
δ ~175-180 ppm: The carbonyl carbon of the amide.
-
δ ~60-70 ppm: The spirocyclic quaternary carbon.
-
δ ~45-55 ppm: The pyrrolidine carbon adjacent to the nitrogen.
-
δ ~20-40 ppm: Multiple signals corresponding to the remaining aliphatic carbons of the two rings.
-
Summary and Outlook
This guide has detailed a robust and verifiable pathway for the synthesis of 2-Azaspiro[4.4]nonane-2-carboxamide from a common starting material. The causality-driven protocols for synthesis and the multi-faceted strategy for analytical characterization provide a high degree of confidence in obtaining the target compound with verifiable purity and structure. As a rigid, three-dimensional building block with defined hydrogen bonding capabilities, 2-Azaspiro[4.4]nonane-2-carboxamide is a valuable scaffold for medicinal chemists aiming to develop next-generation therapeutics.
References
-
Patterson, A. W., & Martin, S. F. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(8), 751-763. Available at: [Link]
-
Dandárová, M., & Koóš, M. (2020). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 25(21), 5067. Available at: [Link]
-
Boddy, A. J., & Bull, J. A. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers, 8(4), 834-869. Available at: [Link]
-
Enamine. (2021). Synthesis of spirocyclic pyrrolidines: advanced building blocks for drug discovery. Available at: [Link]
-
Yong, S. R., Williams, M. C., Pyne, S. G., Ung, A. T., Skelton, B. W., White, A. H., & Turner, P. (2005). Synthesis of 2-azaspiro[4.4]nonan-1-ones via phosphine-catalysed [3+2]-cycloadditions. Tetrahedron, 61(33), 8120-8129. Available at: [Link]
-
ResearchGate. (2015). Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Azaspiro(4.4)nonane. PubChem. Available at: [Link]
-
Molecules. (2021). The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4. Semantic Scholar. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 2‐Azaspiro[4.4]nonan‐1‐ones via Phosphine‐Catalyzed [3 + 2]‐Cycloadditions. Available at: [Link]
-
PubChemLite. (n.d.). 2-azaspiro[4.4]nonane (C8H15N). Available at: [Link]
-
French-Ukrainian Journal of Chemistry. (2023). 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available at: [Link]
-
LibreTexts Chemistry. (2020). 4.4: Infrared spectroscopy. Available at: [Link]
-
McIndoe, J. S., & Nicholson, B. K. (1999). The reaction of azide ions, N3−, with metal carbonyl compounds; an electrospray mass spectrometry study. Journal of Organometallic Chemistry, 573(1-2), 232-236. Available at: [Link]
-
Acta Crystallographica Section E: Structure Reports Online. (2011). tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. National Center for Biotechnology Information. Available at: [Link]
-
ACS Medicinal Chemistry Letters. (2021). Recent Developments in Mass Spectrometry to Support Next-Generation Synthesis and Screening. National Center for Biotechnology Information. Available at: [Link]
-
SlidePlayer. (n.d.). IR Spectroscopy of Hydrocarbons. Available at: [Link]
-
PubChemLite. (n.d.). 2-azaspiro[4.4]nonane-1-carboxylic acid hydrochloride. Available at: [Link]
-
ResearchGate. (2020). Infrared spectra of 2-(methylthio)-1,3-diazaspiro[4.4]non-2-ene-4-thione (2) in: a CCl4 and b crystalline powder. Available at: [Link]
-
Arkivoc. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Available at: [Link]
-
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]
-
Journal of the American Society for Mass Spectrometry. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Available at: [Link]
Sources
- 1. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO01085E [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
